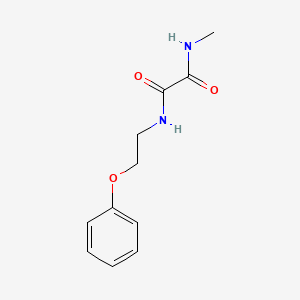
N-methyl-N'-(2-phenoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPEDA is a diamide derivative of ethylenediamine, which is widely used in the pharmaceutical and agricultural industries.
作用机制
The mechanism of action of MPEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MPEDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death. In Alzheimer's disease, MPEDA has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPEDA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, MPEDA has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, or the formation of new blood vessels. In Alzheimer's disease, MPEDA has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. In agriculture, MPEDA has been shown to inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Rhizoctonia solani.
实验室实验的优点和局限性
MPEDA has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, MPEDA may have different effects depending on the specific cell type or organism being studied, which can complicate experimental design and interpretation of results.
未来方向
There are several potential future directions for research on MPEDA, including the development of new drug candidates for cancer and neurodegenerative diseases, the optimization of its use as a pesticide and fungicide in agriculture, and the synthesis of new materials using MPEDA as a crosslinking agent. Additionally, further studies are needed to fully understand the mechanism of action of MPEDA and its effects on different cell types and organisms.
合成方法
MPEDA can be synthesized through a multi-step process, starting with the reaction of ethylenediamine with phthalic anhydride to produce N-(2-aminoethyl)phthalimide. This intermediate is then reacted with phenol to produce N-(2-phenoxyethyl)phthalimide, which is further reacted with methyl iodide to yield MPEDA. The synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
科学研究应用
MPEDA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPEDA has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, MPEDA has been used as a pesticide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MPEDA has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
N-methyl-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-16-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKBQZIODQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
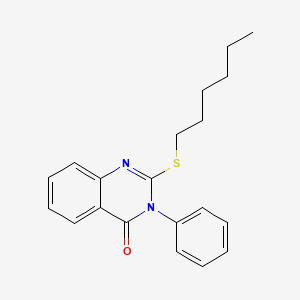
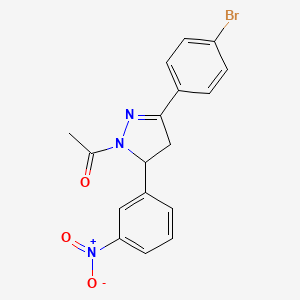

![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)


![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
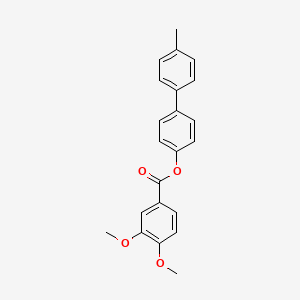
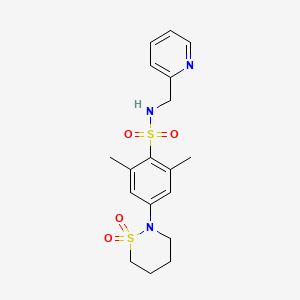
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5237262.png)